Iometopane (123I)

Vue d'ensemble

Description

Il est utilisé pour démontrer l'emplacement et la concentration des transporteurs de dopamine dans les synapses des neurones dopaminergiques striataux . Ce composé est particulièrement important dans le diagnostic et le suivi des maladies neurodégénératives telles que la maladie de Parkinson.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'Iométopane I 123 implique la radio-iodation d'un composé précurseur. Le processus comprend généralement les étapes suivantes :

Préparation du précurseur : Le composé précurseur, souvent un dérivé de la tropane, est synthétisé par une série de réactions organiques.

Radio-iodation : Le précurseur est ensuite soumis à une radio-iodation à l'aide de l'iode 123.

Purification : Le produit final est purifié pour obtenir une pureté chimique et radiochimique élevée.

Méthodes de production industrielle

La production industrielle de l'Iométopane I 123 suit des voies de synthèse similaires, mais à plus grande échelle. Des systèmes automatisés sont souvent utilisés pour assurer la cohérence et la sécurité. Le processus implique :

Synthèse automatisée : Utilisation de synthétiseurs automatisés pour effectuer les étapes de radio-iodation et de purification.

Contrôle de la qualité : Des mesures rigoureuses de contrôle de la qualité sont mises en œuvre pour garantir que le produit final répond aux normes de pureté et d'activité requises.

Analyse Des Réactions Chimiques

Types de réactions

L'Iométopane I 123 subit principalement des réactions de substitution lors de sa synthèse. Les réactions clés incluent :

Radio-iodation : La substitution d'un atome d'hydrogène par de l'iode 123 dans la molécule précurseur.

Oxydation : L'utilisation d'oxydants pour faciliter l'incorporation de l'iode 123.

Réactifs et conditions communs

Oxydants : Les oxydants couramment utilisés comprennent la chloramine-T et l'iodogène.

Solvants : Des solvants organiques tels que l'acétonitrile et l'éthanol sont souvent utilisés lors de la synthèse.

Principaux produits formés

Le principal produit formé par ces réactions est le composé radiomarqué Iométopane I 123, qui est utilisé à des fins d'imagerie .

Applications De Recherche Scientifique

L'Iométopane I 123 a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme radiotraceur dans diverses études chimiques pour comprendre les mécanismes de réaction et la cinétique.

Biologie : Aide à étudier la distribution et la densité des transporteurs de dopamine dans les systèmes biologiques.

Médecine : Principalement utilisé dans le diagnostic et le suivi de la maladie de Parkinson et d'autres troubles neurodégénératifs.

Industrie : Utilisé dans le développement et les tests de nouveaux agents de diagnostic et de techniques d'imagerie.

Mécanisme d'action

L'Iométopane I 123 exerce ses effets en se liant sélectivement aux transporteurs présynaptiques de dopamine dans le cerveau. Le mécanisme implique :

Mécanisme D'action

Iometopane I 123 exerts its effects by binding selectively to presynaptic dopamine transporters in the brain. The mechanism involves:

Comparaison Avec Des Composés Similaires

L'Iométopane I 123 est souvent comparé à d'autres composés radiomarqués utilisés à des fins similaires. Parmi les composés similaires, citons :

Iode 123-bêta-CIT : Un autre composé radiomarqué utilisé pour l'imagerie des transporteurs de dopamine.

Iode 123-FPCIT : Un analogue de l'iode 123-bêta-CIT, connu pour sa plus grande sélectivité pour les transporteurs de dopamine et son absorption cérébrale plus rapide.

Unicité de l'Iométopane I 123

L'Iométopane I 123 est unique en raison de sa forte affinité et de sa sélectivité pour les transporteurs de dopamine, ce qui en fait un outil précieux dans le diagnostic et le suivi de la maladie de Parkinson. Sa capacité à fournir des images claires et précises de la distribution des transporteurs de dopamine le distingue des autres composés similaires .

Propriétés

IUPAC Name |

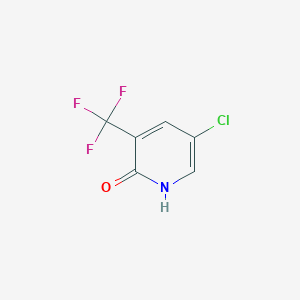

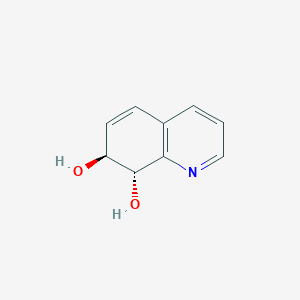

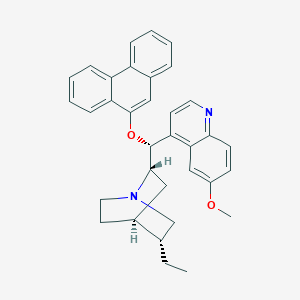

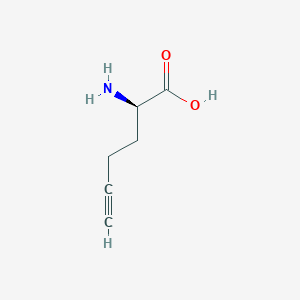

methyl (1R,2S,3S,5S)-3-(4-(123I)iodanylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i17-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIICDNNMDMWCI-LTFFGQHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)[123I])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136794-86-0 | |

| Record name | Iometopane I 123 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136794860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IOMETOPANE I-123 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/719Y64M4R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R)-1-(methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B164734.png)